N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxole moiety, a fluorophenyl group, and a piperidine ring
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-18-3-1-2-15(10-18)8-9-25-13-17(5-7-21(25)26)22(27)24-12-16-4-6-19-20(11-16)29-14-28-19/h1-4,6,10-11,17H,5,7-9,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJBAYUXHPMTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC3=C(C=C2)OCO3)CCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the fluorophenyl group, and the construction of the piperidine ring. Common synthetic routes may include:
Step 1: Synthesis of the benzodioxole moiety through the reaction of catechol with formaldehyde.
Step 2: Introduction of the fluorophenyl group via a Friedel-Crafts acylation reaction.
Step 3: Formation of the piperidine ring through a cyclization reaction.
Step 4: Coupling of the benzodioxole and fluorophenyl intermediates with the piperidine ring to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chlorophenyl)ethyl]-6-oxopiperidine-3-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide lies in the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
